molecular formula C23H19N3O3S B4022469 3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

Cat. No. B4022469
M. Wt: 417.5 g/mol
InChI Key: CLCIRBPFZQXZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, including cyclization, condensation, and substitution reactions. Specific examples similar to our compound of interest show the use of catalysts such as manganese(II) nitrate to facilitate cyclization and yield products through loss of water or hydrogen sulfide in the presence of manganese(II) acetate (Dani et al., 2013). The precise synthesis pathway for our compound would similarly involve strategic steps to form the pyrrolidinedione core and attach the necessary functional groups at the correct positions on the molecule.

Molecular Structure Analysis

The molecular structure of compounds like our molecule of interest can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies on related molecules have confirmed structures through these methods, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular conformation (Dani et al., 2013). The geometry of such molecules is often optimized using density functional theory (DFT), providing insights into their stability and electronic properties.

Chemical Reactions and Properties

The chemical reactions involving compounds with pyrrolidinedione units can vary widely, depending on the substituents and reaction conditions. For instance, reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents can afford chiral 2-substituted and 2,5-disubstituted pyrrolidines (Katritzky et al., 1999). These reactions are indicative of the versatile reactivity of the pyrrolidinedione moiety, allowing for the introduction of various functional groups.

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystalline structure, are closely related to their molecular architecture. The presence of multiple rings and functional groups can lead to complex intermolecular interactions, affecting these properties. Studies often employ DFT and other computational methods to predict these properties and understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles or nucleophiles, and photochemical behavior, are governed by the electronic structure of the molecule. The HOMO-LUMO gap, as determined by computational chemistry, can provide insights into the stability and reactivity of the compound. For example, the negative values of HOMO and LUMO energies indicate molecular stability and potential reactivity patterns (Dani et al., 2013).

properties

IUPAC Name

3-(furan-2-ylmethylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-14-4-9-18-20(11-14)30-22(25-18)15-5-7-16(8-6-15)26-21(27)12-19(23(26)28)24-13-17-3-2-10-29-17/h2-11,19,24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCIRBPFZQXZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Reactant of Route 2
3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Reactant of Route 3
3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Reactant of Route 4
3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Reactant of Route 6
3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

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